1-(3,5-Difluorophenyl)sulfonylpyrrolidine
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Overview
Description
1-(3,5-Difluorophenyl)sulfonylpyrrolidine is a chemical compound with the molecular formula C10H11F2NO2S It is characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further connected to a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)sulfonylpyrrolidine typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative of 3,5-difluorophenyl. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the difluorophenyl group with another aromatic ring.
Scientific Research Applications
1-(3,5-Difluorophenyl)sulfonylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The difluorophenyl group can enhance binding affinity and selectivity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Difluorophenyl)sulfonylpyrrolidine
- 1-(3,4-Difluorophenyl)sulfonylpyrrolidine
- 1-(3,5-Difluorophenyl)sulfonylbicyclo[1.1.0]butane
Uniqueness
1-(3,5-Difluorophenyl)sulfonylpyrrolidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the sulfonyl group also imparts distinct chemical properties, making it a valuable compound in various research applications.
Biological Activity
1-(3,5-Difluorophenyl)sulfonylpyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a sulfonyl group and a difluorophenyl moiety. Its chemical structure can be depicted as follows:
Where x,y,z represent the number of carbon, hydrogen, and nitrogen atoms respectively. The presence of fluorine atoms may influence its lipophilicity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties such as:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
- Cytotoxicity : Preliminary findings suggest cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
Pharmacological Mechanisms
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.
- Cell Cycle Interference : Evidence suggests it can interfere with the cell cycle of cancer cells, promoting apoptosis.
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
This study highlights the potential for developing novel antimicrobial agents based on this compound.
Case Study 2: Anti-inflammatory Properties
In a controlled laboratory setting, the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6), suggesting a promising application in treating inflammatory diseases.
Case Study 3: Cytotoxicity in Cancer Cell Lines
A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed:
Cell Line | IC50 (µM) |
---|---|
HeLa | 12 |
MCF-7 | 15 |
A549 | 18 |
These findings support further exploration into its potential as an anticancer therapeutic agent.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2S/c11-8-5-9(12)7-10(6-8)16(14,15)13-3-1-2-4-13/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQOWONSMIJLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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